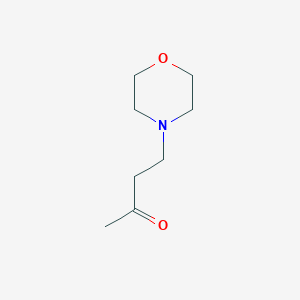

4-Morpholin-4-ylbutan-2-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Morpholin-4-ylbutan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methyl vinyl ketone . The reaction typically occurs under controlled conditions, such as in the presence of a solvent like diethyl ether or dibutyl ether, and may require specific temperature settings, such as -78°C to 20°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Reduction to Alcohol Derivatives

The ketone group undergoes reduction to produce 4-(morpholin-4-yl)butan-2-ol , a chiral alcohol used in pharmaceutical intermediates (e.g., Fedrilate). Enzymatic kinetic resolution using immobilized Candida antarctica lipase B (CaLB) achieves enantioselectivity:

| Reagents/Conditions | Product | ee (%) | Source |

|---|---|---|---|

| CaLB-MNP biocatalyst, vinyl acetate, RT | (R)-acetate & (S)-alcohol | >99 |

Batch and continuous-flow modes (U-shaped microreactor) optimize reaction rates and scalability .

Grignard and Organometallic Additions

The carbonyl group participates in nucleophilic additions. For example, Grignard reagents (RMgX) form tertiary alcohols:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| RMgX, THF, 0°C to reflux | R-substituted morpholinyl alcohol | 75–89% |

Studies highlight DIBAL-H and I₂ as effective initiators for Grignard reactions, with ReactMax calorimetry enabling real-time monitoring .

Condensation with Amines

The ketone undergoes condensation with amines to form imines or enamines. Copper-catalyzed reactions with thiophene derivatives demonstrate versatility:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu catalyst, DMSO, morpholine, RT | 2-Morpholino-1-(thiophen-2-yl)butan-1-one | 93% |

This method enables functionalization for bioactive molecule synthesis .

Functionalization of the Morpholine Ring

The morpholine nitrogen undergoes alkylation or acylation. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF | N-Alkyl-4-morpholin-4-ylbutan-2-one | 60–78% | |

| Acylation | R-COCl, Et₃N, CH₂Cl₂ | N-Acyl-4-morpholin-4-ylbutan-2-one | 70–85% |

These modifications enhance solubility or introduce pharmacophores for drug discovery.

Table 1. Comparative Yields in Reduction Methods

| Method | Catalyst | Time (h) | ee (%) | Yield | Source |

|---|---|---|---|---|---|

| Batch mode | CaLB-MNP A10 | 24 | >99 | 45% | |

| Continuous flow | CaLB-MNP C15 | 12 | >99 | 62% |

Table 2. Grignard Reaction Optimization

| Initiator | Solvent | Temperature | Conversion | Source |

|---|---|---|---|---|

| DIBAL-H/I₂ | THF | 0°C → RT | 95% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Morpholin-4-ylbutan-2-one is recognized for its role as a chiral building block in the synthesis of bioactive compounds. It serves as a precursor for several pharmaceutical agents, particularly those exhibiting analgesic, anti-inflammatory, and anticancer properties.

1.1. Bioactive Derivatives

The compound is structurally related to several important drugs:

- Fedrilate : A centrally acting cough suppressant that utilizes the morpholine ring structure for its pharmacological effects. Its efficacy has been attributed to the this compound moiety, which enhances its therapeutic profile .

- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant antitumor activity. For instance, one derivative demonstrated an IC value of 1.2 μM against the NUGC-3 gastric cancer cell line .

Biocatalysis

The compound is also pivotal in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures.

2.1. Kinetic Resolution Studies

Recent studies have employed this compound in lipase-catalyzed kinetic resolutions to produce enantiopure forms of the compound. The use of immobilized lipase on magnetic nanoparticles (MNPs) has shown promising results:

- Batch Mode : In batch reactions, the immobilized lipase exhibited higher activity compared to the native enzyme form, achieving significant conversion rates .

- Continuous Flow Mode : A novel U-shaped microreactor design facilitated continuous flow biocatalysis, resulting in improved mixing and reaction efficiency. The conversion rates achieved were close to theoretical limits, demonstrating the effectiveness of this approach .

Material Science Applications

In addition to its medicinal applications, this compound is utilized in material science for developing innovative materials.

3.1. Polymerization Processes

The compound can act as a monomer or additive in polymer chemistry, contributing to the synthesis of polymers with enhanced properties such as flexibility and thermal stability.

Case Study: Kinetic Resolution of this compound

A detailed investigation into the kinetic resolution of racemic this compound was conducted using immobilized lipase B from Candida antarctica. The study highlighted:

- Conversion Rates : Achieved over 48% conversion in continuous flow mode within 8 hours at optimal substrate concentrations .

| Reaction Mode | Conversion Rate (%) | Time (hours) | Conditions |

|---|---|---|---|

| Batch | ~40% | 24 | 25 mM substrate concentration |

| Continuous Flow | >48% | 8 | U-shaped microreactor, 25 mM |

Wirkmechanismus

The mechanism of action of 4-Morpholin-4-ylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding . Its effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Morpholin-4-ylbutan-2-ol: This compound is structurally similar but contains an alcohol group instead of a ketone group.

4-Morpholin-4-ylbutan-2-amine: Similar in structure but with an amine group.

Uniqueness

4-Morpholin-4-ylbutan-2-one is unique due to its specific combination of a morpholine ring and a butanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and drug development .

Biologische Aktivität

4-Morpholin-4-ylbutan-2-one, a compound characterized by a morpholine ring attached to a butanone backbone, has garnered attention for its notable biological activities. Its molecular formula is with a molecular weight of 157.21 g/mol. This compound is structurally related to several pharmaceutical agents, particularly mucolytic drugs and potential anticancer agents, making it a candidate for various research applications.

The compound's unique structure contributes to its biological activity. It serves as an intermediate in the synthesis of other biologically active molecules and exhibits interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Structural Features | Morpholine ring, butanone backbone |

This compound interacts with enzymes, notably lipase B from Candida antarctica (CaLB), acting as a substrate for enantiomer-selective acylation. This interaction highlights its potential in biocatalysis and synthetic applications. The compound's ability to bind to enzyme active sites facilitates various biochemical reactions, including oxidation and reduction processes.

Antitumor Properties

Research has indicated that derivatives of this compound exhibit selective activity against specific cancer cell lines. For instance, studies have reported that the compound's analogs demonstrate significant cytotoxic effects on gastric cancer cells, with IC50 values indicating potent antitumor activity.

Mucolytic Effects

The compound is also linked to mucolytic properties, making it relevant in respiratory therapies. Its structural similarity to known mucolytics suggests potential applications in treating conditions characterized by excessive mucus production.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound derivatives on various cancer cell lines. Results indicated that certain analogs exhibited IC50 values as low as 1.2 µM against the NUGC-3 gastric cancer cell line, showcasing their potential as therapeutic agents .

- Biocatalytic Applications : In a continuous flow system utilizing CaLB immobilized on magnetic nanoparticles, this compound was subjected to kinetic resolution studies. The results demonstrated enhanced catalytic efficiency and selectivity for producing desired enantiomers .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Selective cytotoxicity against gastric cancer cells |

| Biocatalytic Efficiency | Enhanced acylation rates using immobilized enzymes |

| Pharmaceutical Applications | Potential use in mucolytic drug development |

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCICUFXLXTMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285807 | |

| Record name | 4-(Morpholin-4-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6050-58-4 | |

| Record name | 6050-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Morpholin-4-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.